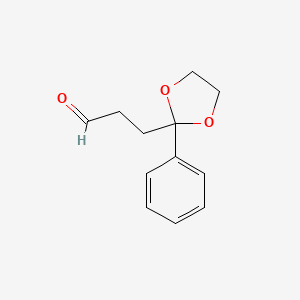
3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₀H₈Cl₂N₂S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thiourea and substituted thioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:
2-Amino-5-benzyl-1,3-thiazole: Known for its anticancer activity.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Exhibits antifungal and antibacterial activities.
Sulfathiazole: An antimicrobial drug used in the treatment of bacterial infections. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8Cl2N2S |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2 |
Clé InChI |
WVUWYUSQQDYISN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)
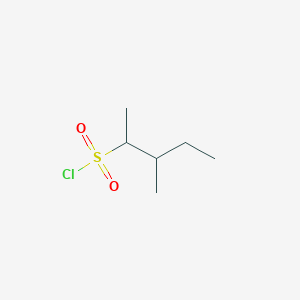

![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
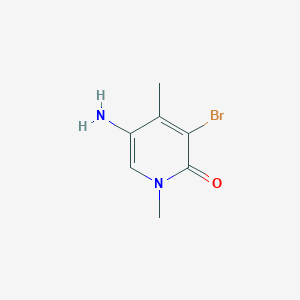
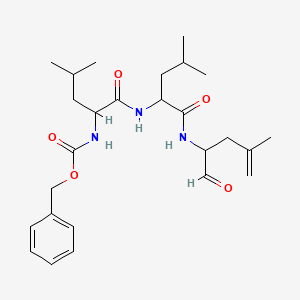
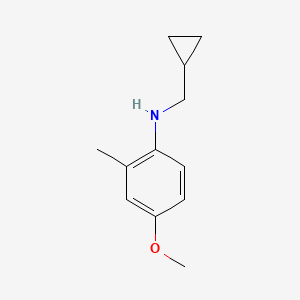
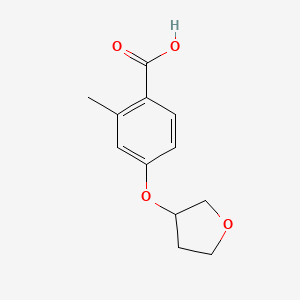
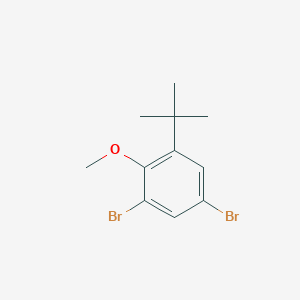
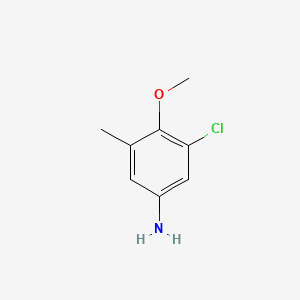
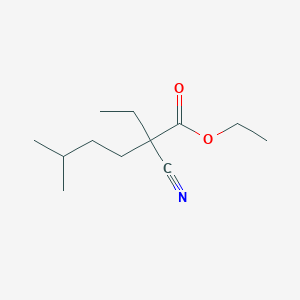
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
